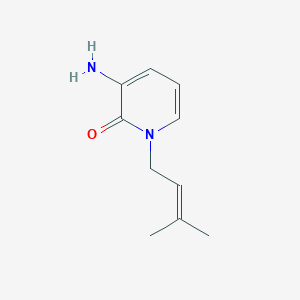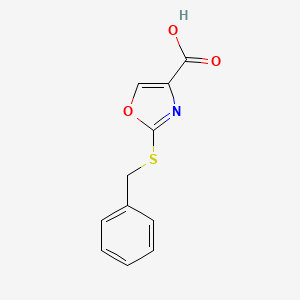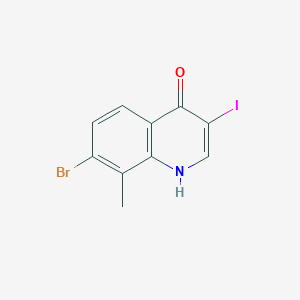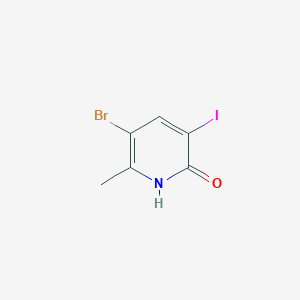
5-Bromo-3-iodo-6-methylpyridin-2-ol
Overview
Description
“5-Bromo-3-iodo-6-methylpyridin-2-ol” is a chemical compound with the CAS Number: 1949816-03-8 . It has a molecular weight of 313.92 and its IUPAC name is this compound . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H5BrINO/c1-3-4 (7)2-5 (8)6 (10)9-3/h2H,1H3, (H,9,10) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” is a solid . Its molecular weight is 313.92 . The compound’s InChI code is 1S/C6H5BrINO/c1-3-4 (7)2-5 (8)6 (10)9-3/h2H,1H3, (H,9,10) .Scientific Research Applications
Synthesis of Novel Pyridine Derivatives : A study by Ahmad et al. (2017) describes the palladium-catalyzed Suzuki cross-coupling reaction to synthesize novel pyridine derivatives from 5-bromo-2-methylpyridin-3-amine. This process, involving Density Functional Theory (DFT) studies, identifies potential applications of these derivatives as chiral dopants for liquid crystals and explores their anti-thrombolytic, biofilm inhibition, and haemolytic activities (Ahmad et al., 2017).
Facilitation in Synthesis of Functionalized Pyridines : Song et al. (2004) demonstrated the use of 5-bromopyridyl-2-magnesium chloride, synthesized from 5-bromo-2-iodopyridine, in creating functionalized pyridine derivatives. This methodology contributed to the economical synthesis of key intermediates for anticancer agents like Lonafarnib (Song et al., 2004).
Halogen-rich Intermediate for Pentasubstituted Pyridines : Research by Wu et al. (2022) highlights the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine as a halogen-rich intermediate. This facilitates the creation of pentasubstituted pyridines with functionalities suitable for further chemical manipulations, demonstrating its utility in medicinal chemistry (Wu et al., 2022).
Development of Antibacterial Compounds : A study by Premkumar et al. (2016) on 2-acetylamino-5-bromo-6-methylpyridine involved molecular docking and vibrational spectral analysis. The findings suggest potential anticancer activity, indicating its role as an inhibitor against lung cancer, thus highlighting its significance in the development of new therapeutic agents (Premkumar et al., 2016).
Electrocatalytic Carboxylation in Ionic Liquid : Feng et al. (2010) explored the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid, leading to the production of 6-aminonicotinic acid. This process presents an eco-friendly and efficient approach for synthesizing nicotinic acid derivatives (Feng et al., 2010).
properties
IUPAC Name |
5-bromo-3-iodo-6-methyl-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrINO/c1-3-4(7)2-5(8)6(10)9-3/h2H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDUDDYRMKFBMPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=O)N1)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701265864 | |
| Record name | 2(1H)-Pyridinone, 5-bromo-3-iodo-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701265864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1949816-03-8 | |
| Record name | 2(1H)-Pyridinone, 5-bromo-3-iodo-6-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1949816-03-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2(1H)-Pyridinone, 5-bromo-3-iodo-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701265864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



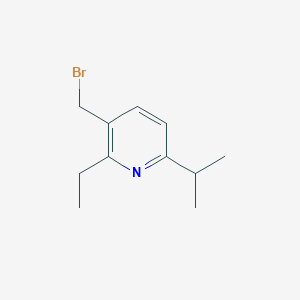

![2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B1382606.png)


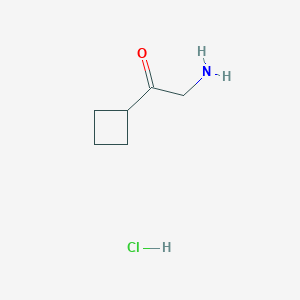


![Bicyclo[2.2.2]octane-2-sulfonyl fluoride](/img/structure/B1382615.png)
![Ethanol,2-[[5-(4-bromophenyl)-6-chloro-4-pyrimidinyl]oxy]-](/img/structure/B1382619.png)

